4-Chloropyrimidine dihydrochloride

Vue d'ensemble

Description

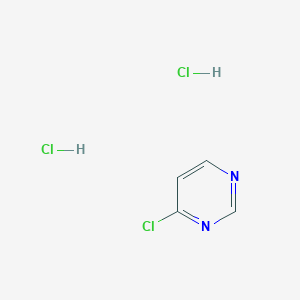

4-Chloropyrimidine dihydrochloride is a useful research compound. Its molecular formula is C4H5Cl3N2 and its molecular weight is 187.45 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

4-Chloropyrimidine dihydrochloride primarily targets certain vital inflammatory mediators . These include prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These targets play a crucial role in the body’s inflammatory response, which is a defense mechanism against disease or infection .

Mode of Action

The compound interacts with its targets by inhibiting their expression and activities . For instance, it has been found that a compound with a 4-(4-benzyloxy)phenyl moiety at the C-4 position of pyrimidine exhibited strong inhibitory activity against the production of prostaglandin E2 . Moreover, a difluorinated derivative of this compound significantly inhibited the activity of COX-2 .

Biochemical Pathways

The inhibition of the aforementioned inflammatory mediators affects various biochemical pathways. These pathways are involved in the production and release of chemical agents from cells in diseased, infected, or wounded tissue . The affected pathways lead to a decrease in the inflammatory response, which generally stimulates the healing process .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its anti-inflammatory effects . By inhibiting the expression and activities of certain inflammatory mediators, the compound can potentially reduce inflammation and promote healing .

Analyse Biochimique

Biochemical Properties

4-Chloropyrimidine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to inhibit certain kinases, which are enzymes that catalyze the transfer of phosphate groups. This inhibition can affect various signaling pathways within the cell . Additionally, this compound can bind to nucleic acids, influencing gene expression and protein synthesis.

Cellular Effects

The effects of this compound on cells are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain transcription factors, leading to changes in gene expression . This modulation can result in altered cellular functions, such as changes in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. By binding to the active site of enzymes, it can prevent substrate binding and subsequent catalytic activity . This inhibition can lead to a cascade of effects within the cell, affecting multiple biochemical pathways. Additionally, this compound can interact with DNA and RNA, leading to changes in gene expression and protein synthesis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known to be stable under specific conditions but can degrade under others . For instance, it is highly sensitive to moisture and can degrade in aqueous solutions. Over time, this degradation can lead to a decrease in its efficacy and changes in its effects on cellular functions. Long-term studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular functions, such as sustained changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can have therapeutic effects, such as antiviral and antitumor activities . At high doses, it can exhibit toxic or adverse effects. For example, high doses of this compound can lead to cellular toxicity, resulting in cell death and tissue damage. Threshold effects have also been observed, where a certain dosage is required to achieve a therapeutic effect, and exceeding this dosage can lead to toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism . For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can have different biological activities and can influence the overall metabolic flux within the cell. Additionally, this compound can affect the levels of certain metabolites, thereby influencing cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . Once inside the cell, it can be transported to different cellular compartments, where it exerts its effects. The distribution of this compound can also be influenced by its binding to specific proteins, which can affect its localization and accumulation within the cell.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function . It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it can localize to the nucleus, where it interacts with DNA and RNA, influencing gene expression. Additionally, its localization to other organelles, such as mitochondria, can affect cellular metabolism and energy production.

Activité Biologique

4-Chloropyrimidine dihydrochloride is a chemical compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an in-depth examination of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of pyrimidine, characterized by the presence of a chlorine atom at the 4-position. Its chemical formula is CHClN, and it exists as a dihydrochloride salt, enhancing its solubility in aqueous solutions, which is crucial for biological assays and therapeutic applications .

Target Pathways

The compound primarily targets inflammatory mediators and various kinases, which are crucial for cellular signaling pathways. It exhibits inhibitory effects on specific kinases involved in cell proliferation and survival, making it a candidate for therapeutic interventions in cancer and viral infections .

Biochemical Interactions

- Enzyme Inhibition : this compound inhibits several enzymes by binding to their active sites, preventing substrate interaction. This inhibition can lead to altered metabolic pathways within cells .

- Gene Expression Modulation : The compound influences transcription factors, resulting in changes in gene expression that can affect cell growth and differentiation .

Antiviral Properties

Research indicates that this compound exhibits antiviral activity, particularly against certain viral strains. Its efficacy varies with dosage; lower concentrations have shown promising results in inhibiting viral replication .

Antitumor Effects

In animal models, this compound has demonstrated significant antitumor activity. Studies have reported varying degrees of effectiveness depending on the tumor type and dosage administered. At low doses, it appears to enhance therapeutic outcomes when combined with other anticancer agents .

In Vitro Studies

A study published in the Journal of Medicinal Chemistry highlighted the compound's inhibitory effects on plasmodial kinases, which are potential targets for antimalarial therapies. The IC values for 4-Chloropyrimidine derivatives against these kinases were reported to be within the nanomolar range, indicating potent activity .

| Compound | Target Kinase | IC (nM) |

|---|---|---|

| 4-Chloropyrimidine | PfGSK3 | 698 ± 66 |

| 4-Chloropyrimidine | PfPK6 | Not Determined |

Animal Model Studies

In vivo studies have demonstrated that administering this compound at varying doses significantly affects tumor growth rates. For instance, a study showed that at a dosage of 10 mg/kg body weight, there was a notable reduction in tumor size compared to control groups .

Safety and Toxicity

While this compound shows promise as a therapeutic agent, its safety profile must be considered. Toxicological studies have indicated potential side effects at higher doses, necessitating further investigation into its therapeutic window .

Applications De Recherche Scientifique

Pharmaceutical Applications

4-Chloropyrimidine dihydrochloride serves as a crucial intermediate in the synthesis of numerous pharmaceutical compounds. Its utility is highlighted in the following areas:

- Antiviral and Anti-inflammatory Drugs : The compound is instrumental in synthesizing antiviral medications and anti-inflammatory agents, enhancing their efficacy while minimizing side effects. Recent studies have demonstrated its role in developing drugs targeting specific viral infections and inflammatory conditions .

- Cancer Therapeutics : Research indicates that derivatives of 4-chloropyrimidine exhibit potential as anticancer agents. For instance, compounds derived from this base have been tested against various cancer types, including breast and prostate cancers, showing promising selectivity and potency .

- Enzyme Inhibitors : The compound has been explored for its ability to inhibit key enzymes involved in disease processes, making it a target for drug discovery aimed at treating metabolic disorders and cancers .

Agricultural Chemicals

In the agricultural sector, this compound is utilized in formulating herbicides and insecticides. Its applications include:

- Herbicide Development : The compound contributes to the development of selective herbicides that target specific weeds while preserving crop health. This selectivity is vital for sustainable agricultural practices .

- Pesticide Formulations : As part of pesticide formulations, 4-chloropyrimidine enhances pest management strategies, improving crop yields and reducing losses due to pest infestations .

Laboratory Reagent

This compound is widely used as a reagent in organic synthesis and analytical chemistry:

- Organic Synthesis : It aids in the synthesis of various organic compounds through reactions such as nucleophilic substitutions and coupling reactions. Its versatility allows researchers to explore new chemical pathways .

- Analytical Chemistry : The compound is employed in analytical procedures to identify and quantify other substances, showcasing its importance in laboratory settings .

Material Science

The compound finds applications in material science, particularly in the development of specialty polymers:

- Polymer Development : this compound is used to create polymers with enhanced properties such as durability and resistance to environmental factors. These materials are crucial in industries requiring high-performance materials .

Case Studies

Several case studies illustrate the practical applications of this compound:

Propriétés

IUPAC Name |

4-chloropyrimidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2.2ClH/c5-4-1-2-6-3-7-4;;/h1-3H;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADHCFMUHIKEUCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN=C1Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80705324 | |

| Record name | 4-Chloropyrimidine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80705324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203521-18-0 | |

| Record name | 4-Chloropyrimidine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80705324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.